molecular formula C15H14ClNO B3845332 N-(4-chlorobenzyl)-2-phenylacetamide CAS No. 27466-86-0

N-(4-chlorobenzyl)-2-phenylacetamide

Cat. No. B3845332
CAS RN: 27466-86-0
M. Wt: 259.73 g/mol
InChI Key: CUJRKBHKJZUFMG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-phenylacetamide, commonly referred to as CBPA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 285.78 g/mol. CBPA is a derivative of phenylacetamide and has been synthesized using various methods.

Scientific Research Applications

1. Pharmaceutical Compositions and Therapeutics

N-(4-chlorobenzyl)-2-phenylacetamide is used in pharmaceutical compositions and therapeutics. Its salt or solvate forms are particularly utilized in this domain, demonstrating the compound's versatility in medical applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

2. Antimicrobial Activity

The compound has been shown to have significant antimicrobial properties. New classes of N-phenylacetamides, including analogs of N-(4-chlorobenzyl)-2-phenylacetamide, have been synthesized and tested against various bacterial and fungal strains, demonstrating superior in vitro activity compared to standard drugs in some cases (H. Jayadevappa et al., 2012).

3. Microwave-Induced Chemical Reactions

This compound is also used in microwave-induced chemical reactions, particularly in alkylations. Its behavior under microwave irradiation, especially in solvent-free systems, is a key area of research. These studies contribute to the understanding of its chemical properties and potential applications in synthetic chemistry (D. Mijin et al., 2008).

4. Crystal Structure Analysis

Research on the crystal structure of N-(4-chlorobenzyl)-2-phenylacetamide derivatives has provided insights into their molecular arrangement and interactions. This information is vital for understanding the compound's properties and potential applications in materials science and pharmaceuticals (P. Marinova et al., 2022).

5. Synthesis of Complex Molecules

N-(4-chlorobenzyl)-2-phenylacetamide is used as a building block in the synthesis of more complex molecules. For example, it has been utilized in the creation of thiazolo[3,2-a]pyrimidinones, showcasing its role as a versatile precursor in organic synthesis (B. Janardhan et al., 2014).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJRKBHKJZUFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308491
Record name N-(4-chlorobenzyl)-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27466-86-0
Record name NSC204451
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204451
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-chlorobenzyl)-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROBENZYL)-2-PHENYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of (4.0 g, 25.9 mmol) of phenylacetyl chloride, 3.15 mL (25.9 mmol) of 4-chlorobenzylamine and 5.1 mL of triethylamine in 120 mL of methylene chloride was prepared at 0° C. and then heated to reflux under a nitrogen atmosphere for 18 hours. The solvent was evaporated and the residue was treated with 2 mL of 4-chlorobenzylamine and 3 mL of triethylamine and reheated to reflux overnight. After cooling, the mixture was suspended in 100 mL of methylene chloride, washed with 0.5 N hydrochloric acid, 0.5 N sodium hydroxide and saturated aqueous sodium chloride, followed by drying with magnesium sulfate (MgSO4). The solvent was removed in vacuo to give a white solid which was recrystallized from ethyl acetate:hexane to provide N-(4-chlorobenzyl)-phenylacetamide as a white crystalline solid, 4.15 g (62%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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